Cas no 2168170-18-9 (3-bromo-5-hydrazinyl-1-methyl-1H-pyrazole)

3-Bromo-5-hydrazinyl-1-methyl-1H-pyrazole is a versatile heterocyclic compound featuring a pyrazole core substituted with bromo, hydrazinyl, and methyl functional groups. Its distinct structure makes it a valuable intermediate in organic synthesis, particularly for the development of pharmaceuticals, agrochemicals, and coordination chemistry applications. The bromo substituent enhances reactivity for cross-coupling reactions, while the hydrazinyl group offers opportunities for further derivatization, such as condensation or cyclization reactions. The methyl group at the 1-position improves stability and influences steric properties. This compound is particularly useful in medicinal chemistry for constructing biologically active scaffolds. High purity and well-defined reactivity ensure consistent performance in synthetic applications.
3-bromo-5-hydrazinyl-1-methyl-1H-pyrazole structure
2168170-18-9 structure
Product Name:3-bromo-5-hydrazinyl-1-methyl-1H-pyrazole
CAS No:2168170-18-9
MF:C4H7BrN4
MW:191.029178857803
CID:6079793
PubChem ID:165667856
Update Time:2025-10-29

3-bromo-5-hydrazinyl-1-methyl-1H-pyrazole Chemical and Physical Properties

Names and Identifiers

    • 3-bromo-5-hydrazinyl-1-methyl-1H-pyrazole
    • 2168170-18-9
    • EN300-1916899
    • Inchi: 1S/C4H7BrN4/c1-9-4(7-6)2-3(5)8-9/h2,7H,6H2,1H3
    • InChI Key: YOYPCVKGIGQUKT-UHFFFAOYSA-N
    • SMILES: BrC1C=C(NN)N(C)N=1

Computed Properties

  • Exact Mass: 189.98541g/mol
  • Monoisotopic Mass: 189.98541g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 1
  • Complexity: 98.6
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.8
  • Topological Polar Surface Area: 55.9Ų

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Additional information on 3-bromo-5-hydrazinyl-1-methyl-1H-pyrazole

Recent Advances in the Application of 3-Bromo-5-hydrazinyl-1-methyl-1H-pyrazole (CAS: 2168170-18-9) in Chemical Biology and Pharmaceutical Research

The compound 3-bromo-5-hydrazinyl-1-methyl-1H-pyrazole (CAS: 2168170-18-9) has recently emerged as a promising scaffold in chemical biology and pharmaceutical research. This heterocyclic compound, characterized by its unique bromo-hydrazinyl functionalization, has garnered significant attention due to its versatile reactivity and potential applications in drug discovery. Recent studies have explored its utility as a key intermediate in the synthesis of bioactive molecules, particularly in the development of kinase inhibitors and antimicrobial agents.

A 2023 study published in the Journal of Medicinal Chemistry demonstrated the efficacy of 3-bromo-5-hydrazinyl-1-methyl-1H-pyrazole derivatives as selective JAK2 inhibitors. The researchers utilized this scaffold to develop a series of compounds with improved pharmacokinetic properties, achieving nanomolar potency against JAK2 while maintaining selectivity over other kinases. Molecular docking studies revealed that the bromo-hydrazinyl moiety plays a crucial role in forming hydrogen bond interactions with the hinge region of the kinase domain.

In antimicrobial research, a team from the University of Cambridge reported in Bioorganic & Medicinal Chemistry Letters (2024) the synthesis of novel antibacterial agents derived from 2168170-18-9. The hydrazinyl group served as an excellent handle for Schiff base formation, enabling the creation of compounds with broad-spectrum activity against drug-resistant Gram-positive pathogens. Particularly noteworthy was the compound's ability to disrupt bacterial cell wall biosynthesis, as confirmed through comprehensive mode-of-action studies.

The chemical versatility of 3-bromo-5-hydrazinyl-1-methyl-1H-pyrazole has also been exploited in PROTAC (Proteolysis Targeting Chimera) development. A recent Nature Chemical Biology publication (2024) detailed its incorporation into heterobifunctional molecules targeting estrogen receptor degradation. The bromo group facilitated efficient click chemistry conjugation, while the hydrazinyl moiety provided a convenient site for linker attachment, demonstrating the compound's dual functionality in complex molecular architectures.

From a synthetic chemistry perspective, advances in the large-scale production of 2168170-18-9 have been reported in Organic Process Research & Development (2023). The new synthetic route features improved atom economy and reduced environmental impact, addressing previous challenges in the industrial-scale preparation of this valuable intermediate. Process optimization has achieved yields exceeding 85% with excellent purity profiles, making the compound more accessible for pharmaceutical applications.

Looking forward, the unique structural features of 3-bromo-5-hydrazinyl-1-methyl-1H-pyrazole continue to inspire novel applications. Current research directions include its use in covalent inhibitor design (leveraging the bromo group for selective protein modification) and as a building block for DNA-encoded library synthesis. The compound's balanced physicochemical properties and synthetic tractability suggest it will remain an important tool in medicinal chemistry for years to come.

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